Thapsivillosin F

Description

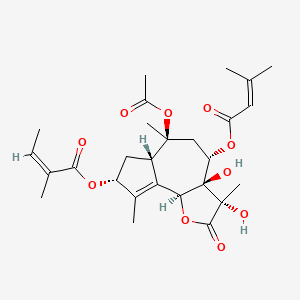

Structure

3D Structure

Properties

Molecular Formula |

C27H36O10 |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

[(3S,3aR,4S,6S,6aS,8R,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-4-(3-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-8-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C27H36O10/c1-9-14(4)23(30)34-18-11-17-21(15(18)5)22-27(33,26(8,32)24(31)36-22)19(35-20(29)10-13(2)3)12-25(17,7)37-16(6)28/h9-10,17-19,22,32-33H,11-12H2,1-8H3/b14-9-/t17-,18+,19-,22-,25-,26+,27+/m0/s1 |

InChI Key |

OCYRGTPPPSHTFF-MJNYAKEKSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1C[C@H]2C(=C1C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)C=C(C)C)([C@](C(=O)O3)(C)O)O |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2C(=C1C)C3C(C(CC2(C)OC(=O)C)OC(=O)C=C(C)C)(C(C(=O)O3)(C)O)O |

Synonyms |

thapsivillosin F |

Origin of Product |

United States |

Natural Occurrence and Isolation of Thapsivillosin F

Botanical Sources within the Thapsia Genus

Thapsivillosin F is specifically isolated from Thapsia villosa, a plant species commonly known as the villous deadly carrot. nih.govresearchgate.net The genus Thapsia, which comprises approximately 14 species, is well-documented as a rich source of bioactive sesquiterpenoids, particularly guaianolides. nih.govwikipedia.org

While this compound is identified with Thapsia villosa, other species within this genus are renowned for producing a variety of structurally similar compounds. For instance, Thapsia garganica is a widely studied source of thapsigargin (B1683126) and thapsigargicin (B1237990), two other potent guaianolides. nih.govresearchgate.netresearchgate.net Similarly, Thapsia gymnesica has also been reported to contain thapsigargin. nih.gov The presence of these complex metabolites across different Thapsia species underscores the chemotaxonomic significance of guaianolides within this genus. epa.gov

| Botanical Source | Key Guaianolide Compounds Isolated |

|---|---|

| Thapsia villosa | This compound, Thapsivillosin A, Thapsivillosin B, Thapsivillosin C |

| Thapsia garganica | Thapsigargin, Thapsigargicin, Trilobolide (B1683251), Nortrilobolide (B1253999) |

| Thapsia gymnesica | Thapsigargin, Nortrilobolide |

| Thapsia transtagana | Various monoterpenoids and sesquiterpenes in essential oils |

Isolation from Specific Plant Parts

The isolation of this compound and related guaianolides from Thapsia species is typically performed on specific parts of the plant where these secondary metabolites are most concentrated. Research has shown that the roots and fruits of Thapsia plants are the primary reservoirs for these compounds. researchgate.netcabidigitallibrary.org

Specifically for Thapsia garganica, concentrations of thapsigargin have been found to be highest in the roots (0.2%–1.2% of dry weight) and ripe fruits (0.7%–1.5% of dry weight). researchgate.net Lower concentrations are present in the stems and leaves. researchgate.net Following this established distribution pattern for guaianolides within the genus, the isolation of this compound from Thapsia villosa would similarly target the root and fruit tissues to maximize yield. The extraction process generally involves solvent-based methods to obtain a crude extract, which is then subjected to further chromatographic techniques to purify the target compound. cabidigitallibrary.org

Related Plant Species as Sources of Analogues

Analogues of this compound, specifically other polyoxygenated guaianolides, are not exclusive to the Thapsia genus. Other genera within the Apiaceae family have been identified as sources of structurally similar sesquiterpene lactones. researchgate.net

A notable example is the genus Laser, specifically Laser trilobum (also known as Siler trilobum). The roots of this plant have been found to contain a variety of sesquiterpene lactones, including trilobolide, a compound also found in Thapsia garganica. researchgate.netresearchgate.netnih.gov Further research into Laser trilobum has led to the isolation of new trilobolide analogues, such as 2-acetoxytrilobolide and 2-hydroxy-10-deacetyltrilobolide, demonstrating that the core guaianolide structure is present in related plant families. nih.gov The investigation of such species is valuable for discovering novel structural variations of these complex natural products. researchgate.netnih.gov

| Plant Species | Family | Analogue Compounds Isolated |

|---|---|---|

| Laser trilobum | Apiaceae | Trilobolide, 2-acetoxytrilobolide, Laserolide |

| Thapsia garganica | Apiaceae | Thapsigargin, Trilobolide, Nortrilobolide |

Structural Elucidation and Stereochemical Assignment of Thapsivillosin F

Early Spectroscopic Investigations

Initial investigations into the structure of guaianolide sesquiterpenes, a class to which Thapsivillosin F belongs, relied heavily on spectroscopic techniques. rsc.org Infrared (IR) spectroscopy was instrumental in identifying key functional groups. For instance, in the related compound thapsigargin (B1683126), IR analysis confirmed the presence of a γ-lactone ring, indicated by a characteristic absorption band around 1780 cm⁻¹, and ester carbonyl groups, which showed absorptions in the range of 1750–1700 cm⁻¹. rsc.org

Early nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR, provided initial insights into the proton environment of these molecules. stockpr.com For this compound, which is a triester of 3,7,8,10,11-pentahydroxy-C6-guaianolide, early ¹H NMR studies would have been crucial in identifying the number and types of ester groups present. thieme-connect.de Comparisons of the ¹³C NMR spectra with known guaianolides like trilobolide (B1683251) were also vital in the early stages of structural determination. stockpr.com These comparisons helped to piece together the core guaianolide skeleton and the nature of the ester side chains. stockpr.com

Advanced Spectroscopic Methods for Structure Determination

With advancements in spectroscopic technology, more sophisticated methods were employed to unravel the complex structure of this compound and its relatives. High-field ¹H NMR (e.g., 600 MHz) and two-dimensional (2D) NMR techniques have been indispensable. baranlab.org These methods, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the precise assignment of proton and carbon signals and the determination of connectivity within the molecule.

For instance, detailed ¹H NMR analysis of a synthetic sample of this compound revealed characteristic signals for the olefinic and other protons in the molecule. baranlab.org The coupling constants observed in the ¹H NMR spectrum provide crucial information about the dihedral angles between adjacent protons, which helps in determining the relative stereochemistry of the chiral centers. However, in some cases, overlapping signals in complex multiplets can make unambiguous stereochemical assignments challenging, necessitating further analytical methods. uni-regensburg.de

X-ray Crystallography in Stereochemical Assignment

X-ray crystallography has played a pivotal role in confirming the relative and, in some cases, the absolute stereochemistry of guaianolides. google.comgla.ac.uk While a crystal structure for this compound itself is not explicitly detailed in the provided search results, the use of X-ray crystallography for closely related compounds and synthetic intermediates has been a common and essential strategy. uni-regensburg.degoogle.com

For example, the structure of a key tricyclic intermediate in the synthesis of thapsigargin analogues was confirmed by single-crystal X-ray diffraction analysis. google.com This confirmation of the relative configuration of a synthetic precursor provides a solid foundation for the stereochemical assignments of the final natural product. In other instances, suitable crystals of synthetic intermediates have been obtained and analyzed by X-ray crystallography to establish the stereochemistry at specific positions, which was otherwise difficult to determine by NMR alone. uni-regensburg.de The crystal structure of a synthetic precursor to thapsigargin, for example, definitively established the relative stereochemistry of several chiral centers. gla.ac.uk

Absolute Stereochemistry Delineation

Determining the absolute stereochemistry of complex molecules like this compound is a critical final step in their structural elucidation. While X-ray crystallography of a derivative can sometimes provide this information, other methods are often employed. For the parent compound, thapsigargin, the absolute configuration was ultimately determined using a combination of X-ray analysis and the circular dichroism (CD) exciton (B1674681) chirality method. rsc.org

The total synthesis of a natural product is another powerful method for confirming its absolute stereochemistry. By starting from a chiral pool of known absolute configuration or by using asymmetric synthesis methods, chemists can prepare a single enantiomer of the target molecule. acs.orgcam.ac.uk Comparison of the optical rotation and other chiroptical properties (like CD spectra) of the synthetic compound with those of the natural product can definitively establish the absolute configuration. acs.org The total synthesis of several thapsigargins, including this compound, has been accomplished, which serves to confirm their absolute stereochemical assignments. cam.ac.ukresearchgate.net

Chemical Synthesis of Thapsivillosin F

Total Synthesis Strategies and Accomplishments

The journey towards the total synthesis of Thapsivillosin F and its congeners has been marked by the evolution of several synthetic plans, each aiming for efficiency, scalability, and flexibility to access various members of the family. pnas.orgresearchgate.net

Enantioselective and Diastereoselective Approaches

Achieving the correct stereochemistry at the multiple chiral centers of this compound is a critical aspect of its synthesis. Researchers have employed both enantioselective and diastereoselective methods to control the three-dimensional arrangement of atoms.

Enantioselective syntheses aim to produce a single enantiomer of a chiral molecule. A key strategy in the synthesis of the thapsigargin (B1683126) family starts from the readily available chiral pool starting material, (S)-carvone. pnas.org This approach utilizes the inherent chirality of the starting material to induce the desired stereochemistry throughout the synthetic sequence. pnas.orgnih.gov For instance, the synthesis of a key intermediate for thapsigargin has been achieved from (+)-dihydrocarvone. acs.org

Diastereoselective reactions are employed to control the formation of stereoisomers. In the synthesis of this compound and related compounds, several key reactions proceed with high diastereoselectivity. For example, the reduction of a ketone intermediate using sodium borohydride (B1222165) yields the desired alcohol with a diastereomeric ratio of greater than 4:1. pnas.org Similarly, the addition of the lithium anion of ethyl vinyl ether to an aldehyde intermediate proceeds with excellent diastereoselectivity (>95:5), consistent with the Felkin-Anh model. pnas.orgpnas.org The facial selectivity of cycloaddition reactions has also been a critical consideration, although in some early approaches, the desired stereochemistry at the ring junction was not achieved. pnas.orgpnas.org

Overall Efficiency and Yield Considerations

The table below summarizes the efficiency of selected synthetic routes leading to key intermediates for the thapsigargin family.

| Target | Number of Steps | Overall Yield | Key Features | Reference(s) |

| Tricyclic Lactone Intermediate | 23 | 11% | Scalable, few chromatographic steps | pnas.orgpnas.org |

| Thapsigargin | 42 | 0.6% | Early total synthesis | rsc.org |

| Thapsigargin Intermediate | 9 | Not specified | Gram-scale synthesis | nih.govacs.org |

| Thapsigargin | 11 | 0.137% | Scalable synthesis | nih.govacs.org |

| Thapsigargin (alternative route) | 14 | 0.637% | Higher yielding photorearrangement and dihydroxylation | nih.govacs.org |

Key Synthetic Methodologies and Reactions

The construction of the complex 5-7-5 fused ring system of this compound relies on a series of powerful and elegant chemical transformations. Among these, the Favorskii rearrangement and Grob-type fragmentation have played pivotal roles in forming the core structure.

Favorskii Rearrangements in Core Structure Formation

The Favorskii rearrangement has been a cornerstone in the synthesis of the cyclopentane (B165970) fragment of the thapsigargin skeleton. pnas.orgresearchgate.netacs.org This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative.

In a successful route starting from (S)-carvone, an intermediate chlorohydrin was protected and then subjected to a regio- and stereoselective Favorskii rearrangement using sodium methoxide. pnas.org This key step afforded the desired cyclopentane methyl ester in an impressive 95% yield and with high diastereoselectivity (>95:5). pnas.org This methodology has been historically significant in the synthesis of related cyclopentyl moieties. acs.org

Grob-type Fragmentation in Ring Expansion

The Grob-type fragmentation is a powerful reaction for the formation of medium-sized rings from bicyclic precursors. libretexts.orgwikipedia.org This reaction involves the cleavage of a carbon-carbon bond adjacent to an electron-donating group and anti-periplanar to a leaving group.

In an early approach to the thapsigargin core, a Grob-type fragmentation was employed to construct the ten-membered cyclodecadiene ring system. pnas.org An intermediate alkyl borane, generated via hydroboration of an allylic alcohol, underwent a smooth fragmentation upon treatment with sodium methoxide. pnas.org This ring-expansion sequence was remarkably efficient, providing the desired cyclodecadiene in 74% yield. pnas.org This strategy highlights the utility of fragmentation reactions in accessing the challenging seven-membered ring of the guaianolide core. pnas.orgresearchgate.net

Facially Selective Cycloaddition Processes

The construction of the fused ring systems in guaianolides often involves cycloaddition reactions where control of the facial selectivity is paramount for establishing the correct relative stereochemistry. In the context of synthesizing the thapsigargin core, [2+2] cycloaddition reactions have been explored to form a cyclobutanone (B123998) intermediate, which can then be elaborated to the γ-butyrolactone ring present in the final product. pnas.org

One approach involved the reaction of a hydroazulene derivative with a ketene (B1206846) derived from 2-propionyl chloride. pnas.org This reaction proceeded with facial selectivity to yield the desired cyclobutanone, albeit as a mixture of regioisomers. pnas.org However, a significant challenge encountered in this strategy was that the cycloaddition occurred on the wrong face of the hydroazulene, leading to a product with the incorrect stereochemistry at the lactone ring junction relative to the natural product. pnas.org Despite extensive investigation, this issue could not be readily overcome, highlighting the critical and often challenging nature of achieving the desired facial selectivity in these cycloaddition reactions. pnas.org

Another strategy in the broader context of guaianolide synthesis involves the intramolecular nitrone/alkene [3+2] cycloaddition. This reaction has been effectively used to construct the tricyclic core of related complex natural products. nih.gov The success of this type of cycloaddition hinges on the ability to control the regioselectivity and stereoselectivity of the ring formation. nih.govmdpi.com The regioselectivity can often be rationalized by considering steric and electronic factors of the reacting partners. organic-chemistry.org

| Reaction Type | Reactants | Key Feature | Challenge | Reference |

| [2+2] Cycloaddition | Hydroazulene, Ketene | Forms cyclobutanone intermediate | Incorrect facial selectivity leading to wrong stereoisomer | pnas.org |

| [3+2] Cycloaddition | Intramolecular Nitrone/Alkene | Constructs tricyclic core | Control of regioselectivity and stereoselectivity | nih.govmdpi.com |

Baeyer–Villiger Oxidations for Lactone Ring Formation

The Baeyer-Villiger oxidation is a cornerstone reaction in the synthesis of thapsigargins, providing a reliable method for converting a cyclic ketone into the corresponding lactone, a key structural feature of this family of natural products. pnas.orgwikipedia.org This oxidation is typically carried out using peroxyacids, such as hydrogen peroxide in trifluoroethanol or meta-chloroperoxybenzoic acid (m-CPBA). pnas.orgnih.gov

In a synthetic route targeting the 5-7-5 ring system of thapsigargin, a cyclobutanone intermediate, formed via a [2+2] cycloaddition, was subjected to Baeyer-Villiger oxidation. pnas.org The reaction, using hydrogen peroxide, successfully yielded the desired γ-butyrolactone, thus completing the tricyclic core. pnas.org This transformation demonstrates the utility of the Baeyer-Villiger oxidation in constructing the lactone ring late in the synthetic sequence. pnas.orgnih.gov

The regioselectivity of the Baeyer-Villiger oxidation is a crucial aspect, as the migratory aptitude of the substituents on the ketone determines the structure of the resulting lactone. In the synthesis of complex molecules, this selectivity is often predictable and can be exploited to achieve the desired outcome. The reaction has been widely applied in the synthesis of various natural products due to its functional group tolerance and reliability. nih.gov

| Starting Material | Oxidizing Agent | Product | Significance in Synthesis | Reference |

| Cyclobutanone | Hydrogen peroxide in trifluoroethanol | γ-Butyrolactone | Formation of the 5-7-5 tricyclic core of thapsigargin | pnas.org |

| Cyclic Ketone | m-CPBA | Lactone | Key step in the synthesis of various natural product intermediates | nih.gov |

Photochemical Rearrangements in Guaianolide Skeleton Construction

Photochemical rearrangements play a pivotal role in the construction of the guaianolide skeleton, particularly in transforming more readily available precursors into the characteristic 5-7 fused ring system. acs.orgacs.org A key example is the photochemical rearrangement of a γ,δ-unsaturated eudesmane (B1671778) ketone to the corresponding guaiane (B1240927). acs.orgnih.govacs.org This reaction, inspired by the classic photosantonin rearrangement, has been successfully employed in the enantioselective synthesis of a 7,11-dihydroxyguaianolide, an important intermediate for thapsigargin. acs.orgacs.orgnih.gov

The mechanism of this rearrangement is believed to proceed through a diradical intermediate, leading to the formation of a new carbon-carbon bond and the expansion of a six-membered ring into a seven-membered ring. The efficiency and stereochemical outcome of the photorearrangement can be highly dependent on the substrate structure and reaction conditions, such as solvent and concentration. nih.govresearchgate.net For instance, irradiation of a butyrate-containing intermediate in glacial acetic acid with a mercury lamp successfully yielded the guaianolide skeleton enone, with concomitant acetylation at the C-10 position. nih.govrsc.org

This powerful transformation allows for the stereoselective construction of the complex guaianolide core from simpler, often commercially available, starting materials. acs.orgnih.gov The strategic application of this photochemical rearrangement has been a key feature in several concise and scalable syntheses of thapsigargin and its analogues. acs.org

| Precursor Type | Key Transformation | Product Skeleton | Significance | Reference |

| γ,δ-Unsaturated Eudesmane Ketone | Photochemical Rearrangement | Guaiane | Forms the 5-7 fused ring system | acs.orgnih.govacs.org |

| Substituted Decalin Intermediate | Barton Photochemical Rearrangement | Guaianolide Skeleton | Key step in the divergent and scalable synthesis of thapsigargins | acs.orgrsc.org |

Ring-Closing Ene-Yne Metathesis (RCEYM) in Bicyclic System Formation

Ring-closing ene-yne metathesis (RCEYM) has emerged as a powerful strategy for the construction of the 5,7-bicyclic ring system characteristic of guaianolides. rsc.org This reaction, typically catalyzed by ruthenium-based catalysts, allows for the efficient formation of the cycloheptene (B1346976) ring fused to a cyclopentane ring. rsc.orgrutgers.edu

In 2018, a diastereoselective synthesis of an advanced intermediate for thapsigargin and other 6,12-guaianolides was reported, which featured a highly efficient RCEYM as the key step. rsc.org This approach provided access to the essential 5,7 ring system with good control over stereochemistry. The synthesis commenced with a commercially available 2-methylcyclopentane-1,3-dione, which was elaborated into a precursor suitable for the RCEYM reaction. rsc.org

The success of the RCEYM strategy offers a valuable alternative to other methods for constructing the guaianolide core, such as photochemical rearrangements or transannular cyclizations. The modularity of this approach allows for the synthesis of a variety of guaianolide analogues by modifying the starting materials and the substituents on the ene and yne moieties. researchgate.netgla.ac.uk

| Reaction | Catalyst | Ring System Formed | Key Advantage | Reference |

| Ring-Closing Ene-Yne Metathesis (RCEYM) | Grubbs' Catalysts (or similar) | 5,7-Bicyclic System | High efficiency and diastereoselectivity | rsc.org |

Selective Oxidation and Reduction Reactions

The synthesis of this compound and other thapsigargins is characterized by a series of meticulously planned selective oxidation and reduction reactions to install the numerous oxygen-containing functional groups with the correct stereochemistry. pnas.orgacs.orgrsc.orggoogle.com These transformations are often performed in the later stages of the synthesis on complex intermediates.

Selective Oxidations:

Allylic Oxidation: Selenium dioxide (SeO₂) is used for the diastereoselective allylic oxidation of a C-8 position, installing a crucial hydroxyl group. acs.orgnih.gov

α-Oxidation of Ketones: Enones are subjected to α-oxidation using reagents like potassium permanganate (B83412) (KMnO₄) in the presence of an acid and its anhydride (B1165640), or manganese(III) acetate (B1210297) (Mn(OAc)₃), to introduce an acyloxy group at the α-position. acs.orgrsc.org

Dihydroxylation: Both stereoselective dihydroxylation using AD-mix-α and syn-dihydroxylation using osmium tetroxide (OsO₄) are employed to introduce vicinal diols. acs.orgrsc.org

Oxidation to Lactone: The γ-lactone ring is often formed through a one-pot oxidation of a diol using conditions like Parikh-Doering oxidation (SO₃·pyridine complex) or tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO). pnas.orgacs.orgrsc.org Jones reagent has also been utilized for the in situ oxidation of a silyl (B83357) ether to an enone. rsc.org

Selective Reductions:

Ketone Reduction: Diastereoselective reduction of ketones is critical for setting the stereochemistry of hydroxyl groups. Reagents like sodium borohydride (NaBH₄), often with a cerium(III) chloride (Luche conditions) for chemoselectivity, and zinc borohydride (Zn(BH₄)₂) are used to achieve the desired stereoisomer. pnas.orgacs.orgrsc.org A bulky reducing agent like lithium tri-tert-butoxyaluminum hydride (LTBA) has been used for the diastereoselective reduction of a less hindered ketone. rsc.org

The careful orchestration of these oxidation and reduction steps is essential for the successful total synthesis of this compound. pnas.orgacs.orgrsc.orggoogle.com

| Transformation | Reagent(s) | Function | Reference |

| Allylic C-H Oxidation | SeO₂ | Introduces C-8 hydroxyl group | acs.orgnih.gov |

| α-Oxidation of Enone | KMnO₄, Octanoic Acid/Anhydride | Introduces C-10 acyloxy group | rsc.org |

| Dihydroxylation | AD-mix-α or OsO₄ | Forms vicinal diols | acs.orgrsc.org |

| Diol to Lactone Oxidation | Parikh-Doering (SO₃·pyridine) or TPAP/NMO | Forms the γ-lactone ring | pnas.orgacs.orgrsc.org |

| Ketone Reduction | NaBH₄, Zn(BH₄)₂, LTBA | Stereoselectively forms hydroxyl groups | pnas.orgacs.orgrsc.org |

Starting Materials and Advanced Synthetic Intermediates

The enantioselective synthesis of complex natural products like this compound heavily relies on the use of chiral starting materials derived from the "chiral pool." These readily available and enantiomerically pure compounds provide a scaffold upon which the intricate carbon framework and stereocenters of the target molecule can be constructed. acs.orgmdpi.com

Utilization of Chiral Pool Precursors (e.g., (S)-carvone, (+)-dihydrocarvone, (S)-α-pinene)

The monoterpenes (S)-carvone, (+)-dihydrocarvone, and (S)-α-pinene are prominent chiral pool precursors in the synthesis of guaianolides. pnas.orgacs.orgrsc.orgresearchgate.netmdpi.comnih.govnih.govdntb.gov.ua

(S)-Carvone: The first total synthesis of thapsigargin, a closely related natural product, commenced from (S)-carvone. rsc.orgmdpi.comresearchgate.net This starting material was also utilized in a substrate-controlled total synthesis of trilobolide (B1683251), nortrilobolide (B1253999), and this compound. nih.gov The synthesis often begins with a Favorskii rearrangement of a derivative of (S)-carvone to construct a key cyclopentane intermediate. pnas.orgnih.gov

(+)-Dihydrocarvone: This commercially available terpene has been a popular starting point for several synthetic approaches to the thapsigargin family. acs.orgacs.orgrsc.orgmdpi.com A key step often involves a Robinson annulation with ethyl vinyl ketone to construct a decalin system, which is then further elaborated. acs.orgacs.org This approach has been used to generate multi-gram quantities of advanced intermediates. nih.gov

(S)-α-Pinene: While less common for thapsigargin itself, (S)-α-pinene is a valuable chiral precursor for other guaianolides. researchgate.netdntb.gov.uaresearchgate.net For example, the total synthesis of cynaropicrin, another sesquiterpene lactone, was achieved starting from (S)-α-pinene, featuring a stereoselective Favorskii rearrangement. gla.ac.ukresearchgate.net

The use of these chiral precursors significantly simplifies the synthetic challenge by providing a stereochemically defined foundation, thereby reducing the number of steps required to achieve the final target and ensuring the correct absolute configuration. nih.govscribd.com

| Chiral Precursor | Key Synthetic Application | Example Intermediate/Target | Reference |

| (S)-Carvone | First total synthesis of thapsigargin; Synthesis of this compound | Cyclopentane intermediates via Favorskii rearrangement | pnas.orgrsc.orgmdpi.comnih.govresearchgate.net |

| (+)-Dihydrocarvone | Scalable synthesis of thapsigargin and analogues | Decalin system via Robinson annulation | acs.orgacs.orgrsc.orgmdpi.comnih.gov |

| (S)-α-Pinene | Synthesis of other guaianolides | Cynaropicrin | researchgate.netgla.ac.ukdntb.gov.uaresearchgate.net |

Synthesis of Complex Bicyclic and Tricyclic Scaffolds

The construction of the guaianolide core, a bicyclo[5.3.0]decane system, is a central challenge in the synthesis of this compound and its congeners. This bicyclic structure is further fused to a γ-lactone ring, forming a complex 5-7-5 tricyclic scaffold. pnas.orgpnas.org Synthetic chemists have devised several ingenious strategies to assemble this intricate framework.

Key strategies for forming the core scaffold include:

Favorskii Rearrangement: An approach utilized in the synthesis of the thapsigargin family involves a regio- and stereoselective Favorskii rearrangement to create a key cyclopentane intermediate from a carvone-derived precursor. pnas.orgpnas.org

Ring-Closing Metathesis (RCM): This powerful reaction has been considered for closing the seven-membered ring from acyclic precursors. pnas.org

[2+2] Cycloaddition/Fragmentation: An early strategy involved a [2+2] cycloaddition to form a cyclobutanone, which, after a Baeyer–Villiger oxidation, yielded the γ-butyrolactone. However, this approach faced challenges with facial selectivity, leading to the incorrect stereoisomer. pnas.orgpnas.org

Intramolecular Diazoketone Cyclopropanation: In the synthesis of related thapsane skeletons, an intramolecular cyclopropanation of a diazoketone followed by reductive cleavage of the cyclopropyl (B3062369) ring has been used to construct the core. researchgate.net

Oxy-Cope/Ene Reaction Cascade: For related guaianolides, a biomimetic tandem oxy-Cope/ene rearrangement has been employed to access the condensed 5-7 carbocyclic core from macrocyclic precursors. acs.orgnih.gov

These varied approaches highlight the chemical ingenuity required to build the sterically congested and complex ring systems of molecules like this compound.

Divergent Synthesis from Common Precursors

The structural similarity among the thapsigargin family of natural products makes them ideal targets for a divergent synthetic strategy. This approach involves the synthesis of a common advanced intermediate that can be selectively modified in the late stages to produce multiple family members, including this compound. pnas.orgrsc.org This strategy is highly efficient, avoiding the need for separate, lengthy syntheses for each target molecule.

A successful divergent synthesis of trilobolide, nortrilobolide, and this compound was achieved from a common triol intermediate. pnas.orgpnas.org This key precursor, synthesized from (S)-carvone, possesses the core tricyclic skeleton and strategically placed hydroxyl groups. The final steps involve selective acylation of these hydroxyl groups to install the specific ester side chains that differentiate the individual natural products. For this compound, this involved the introduction of a senecioic anhydride. pnas.org This modular approach not only provides access to the natural products themselves but also enables the creation of structural analogs for studying structure-activity relationships. pnas.orgpnas.org

| Synthetic Strategy | Key Transformation | Application |

| Divergent Synthesis | Late-stage selective acylation | Accessing trilobolide, nortrilobolide, and this compound from a common triol intermediate. pnas.orgpnas.org |

| Common Precursor | Advanced intermediate from (S)-carvone | Serves as a branching point for the synthesis of multiple thapsigargins. pnas.orgrsc.org |

Challenges and Advancements in Complex Natural Product Synthesis

The synthesis of this compound epitomizes the significant challenges posed by complex natural products, particularly those with high oxygenation density. The structure of thapsigargin, a closely related analogue, features oxygen atoms on 53% of its skeletal carbons, a density higher than other notoriously difficult targets like Taxol or phorbol. acs.orgresearchgate.net Overcoming these challenges requires precise control over reaction conditions and the development of innovative synthetic methods.

Stereo- and Regioselectivity Challenges

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) and ensuring reactions occur at the intended position (regiochemistry) are paramount. This compound possesses multiple contiguous stereocenters, and their correct formation is crucial.

Stereocontrol: The synthesis of the thapsigargin family relies heavily on substrate-controlled reactions, where the existing stereochemistry of the molecule directs the outcome of subsequent transformations. pnas.org For example, the reduction of ketone functionalities is often performed with specific reagents like sodium borohydride to achieve high diastereoselectivity. pnas.orgpnas.org In other guaianolide syntheses, diastereoselective allylation and aldol (B89426) reactions are key steps for setting stereocenters. researchgate.net

Regioselectivity: With numerous similar functional groups, selectively reacting one over another is a major hurdle. The divergent synthesis of this compound hinges on the selective acylation of different hydroxyl groups on a common precursor. pnas.orgpnas.org This is often guided by the inherent reactivity differences of the hydroxyl groups (e.g., primary vs. secondary) and the careful choice of reagents and protecting groups.

Oxygenation Pattern Installation

The dense and specific pattern of hydroxyl and ester groups on the this compound scaffold presents a significant synthetic challenge. The introduction of these oxygen functionalities must be carefully choreographed throughout the synthesis.

A key strategy involves creating a silylenol ether from a ketone intermediate, which is then oxidized to install an α-silyloxy ketone. pnas.org This method allows for the precise placement of oxygen atoms. Another powerful technique is the late-stage oxidation of C-H bonds, which mimics biosynthetic pathways. rsc.org In the scalable synthesis of thapsigargin, a "precisely choreographed installation of the multiple oxygenations" was a salient feature, using methods like Sharpless asymmetric dihydroxylation and Parikh-Doering oxidation. acs.orgnih.gov

Development of Scalable Routes for Research Supply

Initial total syntheses often serve as proof of concept and are typically long and low-yielding, making them unsuitable for producing the quantities of material needed for extensive biological research. researchgate.netfigshare.com A major advancement in the field has been the development of more concise and scalable routes.

For the thapsigargin family, an initial 42-step synthesis of thapsigargin was later refined into a much shorter and more efficient route. acs.org A key innovation was the adoption of a "two-phase terpene synthesis logic," which divides the synthesis into a "cyclase phase" for building the carbon skeleton and an "oxidase phase" for installing the oxygenation pattern. acs.orgnih.gov This strategic approach, combined with the use of high-yielding reactions and minimizing protecting group manipulations, led to a scalable, 11-step synthesis of thapsigargin and a 10-step synthesis of the related nortrilobolide. acs.org This makes it more feasible to produce these complex molecules and their analogs for further study. acs.orgfigshare.com

Semi-Synthesis Approaches from Related Natural Products

Semi-synthesis, which involves chemically modifying abundant, structurally related natural products, is a powerful and often more practical alternative to total synthesis for accessing rare compounds. rsc.org While a direct semi-synthesis of this compound is not prominently documented, the principles are highly relevant to the thapsigargin family.

For instance, access to various analogs is often achieved through the degradation or modification of more readily available members like thapsigargin. pnas.org A recent divergent synthesis of several thapsigargin family members, including this compound, was achieved from a common intermediate, nortrilobolide, which was itself synthesized. rsc.org In this sequence, nortrilobolide underwent ester cleavage and subsequent re-acylation with senecioic anhydride to yield this compound. rsc.org This strategy, which starts from a fully formed and complex core, effectively functions as a formal semi-synthesis and underscores the utility of leveraging common, advanced precursors to access diverse molecular architectures. rsc.orgresearchgate.net

Derivatization from Nortrilobolide

The chemical synthesis of this compound, a naturally occurring pentaoxygenated guaianolide, can be efficiently achieved through the strategic derivatization of a closely related natural product, nortrilobolide. nih.gov Nortrilobolide serves as an ideal starting material for a divergent synthesis approach due to its structural similarity to this compound and its relative availability. rsc.orgnih.gov Both compounds share the same core guaianolide skeleton, differing only in the acyl group at the C-8 position. nih.govpnas.org In nortrilobolide, this position is esterified with a butanoyl group, whereas in this compound, it carries a senecioyl group. pnas.orgstockpr.com

The synthetic strategy hinges on the selective modification of the C-8 ester group of nortrilobolide. This transformation provides a concise and effective route to this compound, bypassing the need for a more complex de novo total synthesis. nih.govnih.gov The feasibility of producing nortrilobolide on a larger scale makes it a practical precursor for accessing this compound and other analogues within this family of compounds. rsc.org

Strategic Hydrolysis and Acylation Steps

The conversion of nortrilobolide to this compound is accomplished through a two-step sequence involving a selective hydrolysis followed by a targeted acylation. nih.gov This method takes advantage of the differential reactivity of the ester groups within the nortrilobolide molecule. stockpr.com

The first key step is the selective deacylation at the C-8 position. Treatment of nortrilobolide with a mild base, such as triethylamine (B128534), in a protic solvent like methanol (B129727) selectively cleaves the butanoyl ester at the C-8 position. rsc.orgnih.govstockpr.com This reaction is facilitated by heating and results in the formation of a key secondary alcohol intermediate, leaving the other ester groups in the molecule intact. rsc.orgnih.gov The selective hydrolysis of the O-8 ester group is a known characteristic of polyoxygenated guaianolides under these conditions. stockpr.com

The subsequent and final step is the acylation of the newly formed secondary alcohol. This intermediate is treated with senecioic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) (CH₂Cl₂). nih.govpnas.org This reaction introduces the desired senecioyl group at the C-8 position, completing the synthesis of this compound. nih.govpnas.org This two-step procedure has been reported to yield this compound in good yields, with one study noting a 52% yield over the two steps and another reporting a 73% yield for the final acylation step. nih.govpnas.org

Table 1: Synthesis Steps for this compound from Nortrilobolide

| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Selective Hydrolysis | Nortrilobolide, triethylamine, methanol, heat | C-8 secondary alcohol intermediate | - | rsc.org, nih.gov |

| 2 | Acylation | C-8 intermediate, senecioic anhydride, DMAP, CH₂Cl₂ | This compound | 73% (over two steps) | pnas.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nortrilobolide |

| Trilobolide |

| Triethylamine |

| Senecioic anhydride |

| 4-dimethylaminopyridine (DMAP) |

| Methanol |

| Dichloromethane |

Biological Activities and Mechanisms of Action of Thapsivillosin F

Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Inhibition

Thapsivillosin F is a pentaoxygenated guaianolide, a type of sesquiterpene lactone, known for its biological activity. nih.gov Its primary and most significant pharmacological action is the potent inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. nih.govstockpr.com The SERCA pump is a P-type ATPase located in the membrane of the endoplasmic reticulum (ER) and is essential for maintaining calcium homeostasis within the cell by pumping calcium ions (Ca2+) from the cytosol into the ER lumen. nih.govnih.govpatsnap.com

This compound belongs to the thapsigargin (B1683126) family of compounds, which are recognized as highly potent and selective inhibitors of the SERCA enzyme. stockpr.comfrontiersin.org The inhibitory effect of these compounds is significant at sub-nanomolar concentrations, indicating a very high affinity for the SERCA pump. frontiersin.orgresearchgate.netmdpi.com This potent inhibition is a hallmark of thapsigargin and its analogues, including this compound. nih.govstockpr.com The high potency makes these molecules powerful tools for studying cellular calcium dynamics. frontiersin.org

The inhibition of SERCA by thapsigargin and its related compounds is frequently described as irreversible. researchgate.netmdpi.comsci-hub.se This is due to the inhibitor binding in a stoichiometric and noncompetitive manner, locking the enzyme in a specific conformation that prevents the transport of Ca2+. sci-hub.se However, further studies on thapsigargin and its O-8 substituted analogs have revealed that this inhibition is not strictly irreversible. nih.gov The bond is exceptionally stable, but the inhibitor can be displaced from the SERCA enzyme under specific laboratory conditions, such as dilution into large volumes of an inhibitor-free medium or the addition of high, millimolar concentrations of Ca2+. nih.gov This suggests that while the inhibition is functionally profound and long-lasting under physiological conditions, it is technically a very slow-reversing process rather than a permanently covalent one. nih.gov

Cellular Responses to SERCA Inhibition

The blockade of the SERCA pump by this compound initiates a cascade of cellular events, stemming directly from the disruption of the cell's ability to regulate calcium levels. nih.govresearchgate.net

The primary function of the SERCA pump is to maintain a low concentration of Ca2+ in the cytosol by sequestering it within the endoplasmic reticulum. nih.govpatsnap.com Inhibition of SERCA by compounds like this compound prevents this Ca2+ reuptake, leading to two major consequences: a sustained increase in the cytosolic Ca2+ concentration and the depletion of ER Ca2+ stores. nih.govresearchgate.netmdpi.com This fundamental disruption of the normal Ca2+ gradient between the cytosol and the ER perturbs intracellular calcium homeostasis, which is critical for a vast array of cellular signaling processes and functions. patsnap.complos.orgnih.gov

The prolonged elevation of cytosolic Ca2+ and the depletion of ER calcium stores, a condition known as ER stress, are potent triggers for programmed cell death, or apoptosis. researchgate.netmdpi.com The disruption of calcium homeostasis activates several signaling pathways that converge to initiate apoptosis. nih.govnih.gov This process can be triggered by signals originating from within the cell in response to stress. nih.gov The inhibition of SERCA is a well-established method for inducing apoptosis, as the resulting calcium imbalance and ER stress lead to the activation of cell death programs. nih.govresearchgate.net Thapsigargin and its analogs have been reported to induce cell death in various cell lines by causing a sustained increase in calcium concentration, which in turn activates apoptotic pathways. nih.gov

Role in Calcium Signaling Pathway Studies

Due to their potent and specific inhibition of the SERCA pump, thapsigargin and its analogs, including this compound, are invaluable as standard tools in scientific research. mdpi.comsci-hub.se The SERCA pump is a cornerstone of calcium signaling, a ubiquitous system that regulates numerous cellular activities. mdpi.comnih.gov By using inhibitors like this compound, researchers can precisely manipulate intracellular calcium levels to dissect the complex mechanisms of Ca2+ signaling pathways. mdpi.comnih.gov This allows for the detailed study of how calcium signals are generated, transmitted, and how they influence cellular functions such as gene expression, cell division, and metabolism. mdpi.comnih.govmdpi.com

In Vitro Biochemical and Cellular Studies

The in vitro evaluation of this compound and related thapsigargins provides a foundational understanding of their potent biological activities and the molecular mechanisms that drive them. These studies typically involve purified enzyme systems to isolate specific interactions and cell-based models to observe the compound's effects in a more complex biological context.

Enzyme Assays for SERCA Inhibition (e.g., purified SERCA)

This compound belongs to the thapsigargin family of compounds, which are renowned as potent, non-competitive inhibitors of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. selleckchem.comtargetmol.comnih.govsci-hub.se The primary mechanism of action for these molecules is the disruption of intracellular calcium (Ca²⁺) homeostasis. mdpi.com Enzyme assays using purified SERCA are critical for quantifying this inhibitory activity.

The SERCA pump is essential for cellular function, actively transporting Ca²⁺ ions from the cytosol into the endoplasmic reticulum (ER), thus maintaining a low cytosolic Ca²⁺ concentration. mdpi.com Thapsigargins, including by extension this compound, bind to the SERCA protein in a near-irreversible manner, locking the enzyme in a specific conformation that prevents Ca²⁺ transport. mdpi.com This leads to a sustained increase in cytosolic Ca²⁺ levels and depletion of ER Ca²⁺ stores, which triggers downstream signaling cascades culminating in apoptosis, or programmed cell death. mdpi.comnih.gov

Studies on thapsigargin and its analogues consistently demonstrate sub-nanomolar efficacy in SERCA inhibition. researchgate.net For instance, thapsigargin has been shown to inhibit carbachol-evoked Ca²⁺ transients with an IC₅₀ value as low as 0.353 nM. selleckchem.com While specific IC₅₀ values for this compound are not as widely reported, its structural similarity to other highly potent thapsigargins, such as trilobolide (B1683251), suggests a comparable high-potency inhibitory profile. researchgate.netpsu.edu Research comparing various thapsigargin analogues has shown that modifications, particularly at the O-8 position, can influence potency, but the fundamental mechanism of SERCA inhibition remains the same. nih.govoup.com For example, studies on cleavage products of thapsigargin-based prodrugs found them to be nearly equi-potent to the parent thapsigargin molecule in inhibiting purified SERCA. nih.gov

Table 1: Potency of Thapsigargin and its Analogues against SERCA This table is representative of the inhibitory activities of thapsigargin-class compounds. Specific data for this compound is limited, but its activity is expected to be in a similar range.

| Compound/Analogue | Target | IC₅₀ / Potency Description | Source |

|---|---|---|---|

| Thapsigargin | SERCA | IC₅₀ = 0.353 nM | selleckchem.com |

| Thapsigargin | SERCA | IC₅₀ ~10 nM | mdpi.com |

| Thapsigargin Analogue (L12ADT) | SERCA | Potency identical to thapsigargin | oup.com |

| Thapsigargin Prodrug Cleavage Product | Purified SERCA | Almost equi-potent to thapsigargin | nih.gov |

Studies in Preclinical Animal Models (Mechanistic Focus)

Preclinical animal models, particularly xenografts in immunodeficient mice, are essential for evaluating the in vivo behavior of potential anticancer agents like this compound. These studies provide critical insights into how the compound is distributed throughout the body and its specific effects on tumor and normal tissues.

Investigation of Compound Distribution and Active Release in Xenograft Models

While this compound itself is a potent natural cytotoxin, its systemic administration would likely cause significant toxicity to healthy tissues. oup.com Therefore, in vivo research has focused on a "prodrug" strategy, where a modified, inactive thapsigargin analogue is attached to a peptide that is specifically cleaved by an enzyme found predominantly in the tumor microenvironment, such as Prostate-Specific Antigen (PSA) or Prostate-Specific Membrane Antigen (PSMA). mdpi.comnih.govnih.gov This approach creates a targeted delivery system.

In these xenograft models, human prostate cancer cells (e.g., LNCaP, which produces PSA) are implanted in mice. oup.comnih.gov When the systemically administered prodrug reaches the tumor, the tumor-specific protease cleaves the peptide carrier, releasing the active thapsigargin analogue directly at the cancer site. nih.gov This mechanism is designed to concentrate the cytotoxic agent within the tumor, thereby maximizing its anti-cancer effect while minimizing systemic exposure and toxicity. nih.gov

Pharmacokinetic studies in these models have verified the success of this strategy. Following administration of a PSA-activated thapsigargin prodrug, levels of the liberated active drug were found to be significantly higher in PSA-producing prostate cancer xenografts compared to plasma and other normal tissues. mdpi.comnih.gov For example, one study documented that the concentration of the active drug in tumors was six-fold higher than its in vitro LD₅₀, while less than 0.5% of the free drug was detected in the plasma over 24 hours. nih.gov This demonstrates efficient, targeted release and accumulation of the active compound within the tumor.

Assessment of Cellular Effects and Biochemical Markers in Animal Tissues

The assessment of cellular effects in animal tissues following treatment with thapsigargin-based prodrugs confirms the potent, localized anti-tumor activity. A primary and dramatic cellular effect observed in xenograft models is the significant inhibition of tumor growth, and in some cases, complete tumor regression. nih.govresearchgate.net In a mouse model with prostate cancer xenografts, treatment with a thapsigargin prodrug resulted in approximately 50% tumor regression, while tumors in the untreated control group expanded more than four-fold. nih.gov

Histopathological analysis of tissues from treated animals provides direct evidence of the cellular mechanisms at play. Tumors treated with these prodrugs show widespread apoptosis and necrosis, consistent with the known mechanism of SERCA inhibition. nih.gov Studies have also documented stromal-selective cell death within the tumor microenvironment. nih.gov Furthermore, examination of non-target tissues is crucial. While the prodrug approach is designed to limit systemic toxicity, some studies have noted dose-dependent single-cell necrosis or apoptosis in tissues with high physiological PSMA expression or rapid cell turnover, such as the salivary glands and intestinal tracts, even with targeted delivery. nih.gov

Biochemical markers in blood and tissue homogenates are used to quantitatively assess tissue function and damage. While specific reports on biochemical markers for this compound are scarce, standard toxicological panels would be employed. For instance, elevated levels of liver enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum would indicate liver damage, while increased creatinine (B1669602) would signal potential kidney dysfunction. nih.gov In animal studies of thapsigargin-induced ER stress, markers like activating transcription factor 6 (ATF6) and eukaryotic initiation factor 2α (eIF2α) were significantly expressed in adipose tissue, confirming a molecular response to the compound in vivo. targetmol.com

Table 3: Potential Biochemical and Cellular Markers for In Vivo Assessment

| Marker Type | Specific Marker | Tissue/Fluid | Indication | Source |

|---|---|---|---|---|

| Cellular Effect | Tumor Volume | Tumor | Anti-cancer efficacy (growth inhibition/regression) | nih.gov |

| Cellular Effect | Apoptosis/Necrosis | Tumor, Other Tissues | Cytotoxic effect, off-target toxicity | nih.gov |

| Biochemical (Liver) | ALT, AST | Serum, Liver | Hepatotoxicity, tissue necrosis | nih.gov |

| Biochemical (Kidney) | Creatinine | Serum | Renal dysfunction | nih.gov |

| Biochemical (ER Stress) | ATF6, eIF2α | Adipose Tissue, Liver | Molecular response to SERCA inhibition | targetmol.com |

Structure Activity Relationship Sar Studies of Thapsivillosin F

Design and Synthesis of Thapsivillosin F Analogues and Derivatives

The generation of this compound analogues has been a key strategy to probe its mechanism of action. Synthetic routes have been developed that allow for the modular installation and modification of its acyl groups, providing a flexible template for creating a diverse range of derivatives. nih.gov

A notable synthetic approach begins with (+)-dihydrocarvone, which is converted to a key intermediate, nortrilobolide (B1253999), in several steps. nih.govrsc.org This intermediate can then be selectively deacylated at the C-8 position by treatment with triethylamine (B128534) in methanol (B129727), yielding a secondary alcohol. nih.govrsc.org Subsequent acylation of this alcohol with senecioic anhydride (B1165640) produces this compound. nih.govrsc.org This divergent synthesis strategy has proven valuable for accessing not only this compound but also other members of the thapsigargin (B1683126) family by varying the acylating agent. nih.govpnas.org

Impact of Structural Modifications on SERCA Inhibitory Activity

Modifications to the ester and hydroxyl groups of this compound and its parent compounds have a profound impact on their ability to inhibit the SERCA pump.

The ester groups, particularly at the C-8 and C-10 positions, are critical for the biological activity of thapsigargin-type compounds. The acyl group at the C-8 position is situated in a cavity between the helices of the SERCA protein when bound. mdpi.com The cis orientation of the C-11 hydroxyl group and the ester at C-8 makes the molecule susceptible to solvolysis, a sensitivity that is influenced by the steric hindrance of the acyl group. psu.edu For example, thapsigargins with more sterically bulky acyl groups at O-8 are less prone to solvolysis. psu.edu

Studies on thapsigargin have shown that changing the acetyl group at C-10 to a hydroxyl moiety leads to a decrease in biological activity. mdpi.com Removal of the acyl groups at O-3, O-8, or O-10 significantly diminishes the affinity of these inhibitors for the SERCA pump. researchgate.netnih.gov However, replacing the acyl groups at O-3 and O-10 with flexible residues can be done with only a minor loss of affinity, whereas the introduction of bulky, rigid groups dramatically reduces it. researchgate.net Interestingly, substitution with long, flexible acyl groups at O-8 can still result in analogues with high affinity for the pump, a discovery that has been pivotal in the design of targeted prodrugs. nih.gov

The hydroxyl groups on the guaianolide skeleton also play a crucial role in the molecule's activity. The trans disposition of the three hydroxyl groups at C-3, C-7, and C-11 is a key structural feature. stockpr.com The lactone ring in thapsigargin-like molecules is a trans-annelated C7α-C6β γ-ring, which also features trans hydroxyl groups at C-7 and C-11. mdpi.comnih.gov This specific stereochemistry at C-7, with a β-disposed hydroxyl group, results in a trans-annelation between the cycloheptane (B1346806) and the lactone ring, which is distinct from the typical cis-annelation found in many other guaianolides. psu.edu

Selective modifications of these hydroxyl groups have provided further insight. For instance, treatment of penta- or hexaoxygenated guaianolides with thionyl chloride can convert the 7,11-dihydroxy diol into an epoxide, inverting the stereochemistry at C-11. stockpr.com This unusual reaction is likely facilitated by the locked, optimal conformation of the C-7 and C-11 hydroxyl groups. stockpr.com The resulting epoxide of thapsigargin, EpoTg, exhibits a high affinity for the SERCA pump but has a reduced ability to induce apoptosis compared to the parent compound. nih.gov

Stereochemical Influences on Biological Activity

The stereochemistry of this compound and related compounds is a critical determinant of their biological activity. The precise three-dimensional arrangement of the atoms and functional groups dictates how the molecule fits into the binding site of the SERCA pump.

A striking example of this is the configuration at the C-8 position. Changing the ester group at C-8 from an α- to a β-configuration in thapsigargin results in a 3000-fold decrease in its Ca2+-ATPase inhibitory properties. mdpi.com X-ray crystallography has revealed that the C-8 butanoyl group fits into a specific cavity within the SERCA protein that can only accommodate the α-configuration. mdpi.com Similarly, altering the stereochemistry at C-3 or removing the angeloyl group at this position leads to a significant drop in inhibitory effect. mdpi.com Reversing the absolute configuration at either C-3 or C-8 drastically reduces the affinity for the SERCA pump, underscoring the importance of the correct stereochemistry at these positions for potent inhibition. nih.gov

The stereochemistry at other centers is also important. The H-1 atom in thapsigargin has a stereochemistry that is opposite to that found in guaianolides from the Asteraceae family, and this is significant for its SERCA inhibitory activity. psu.edu The absolute configuration of the entire molecule, established through total synthesis and X-ray studies, has confirmed the specific spatial arrangement necessary for high-affinity binding. psu.edu

Analytical Methodologies for Thapsivillosin F Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and functional groups present in Thapsivillosin F.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound. pitt.edu Both ¹H NMR and ¹³C NMR are utilized to map the carbon skeleton and the proton environments within the molecule. pitt.eduoup.com

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their neighboring environments. Key features in the ¹H NMR spectrum of this compound include signals corresponding to its unsaturated C-8 side chain. pitt.edu For precise structural assignments, two-dimensional NMR experiments are often employed. acs.org

¹³C NMR Spectroscopy: ¹³C NMR spectra reveal the number of distinct carbon atoms in the molecule, offering direct insight into the carbon framework. ucl.ac.ukslu.se The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom, allowing for the identification of carbonyl groups, double bonds, and other functionalities. ucl.ac.uk Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete structural assignment. magritek.com

A related analytical technique, ¹⁹F NMR, is valuable for studying fluorinated compounds, offering high sensitivity and a wide chemical shift range that helps in resolving different fluorine-containing functional groups. lcms.cznih.govbiorxiv.orgbiophysics.orglabmanager.com

Table 1: Representative NMR Data for Organic Compounds

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 0 - 12 | Proton environment, neighboring protons (coupling) |

| ¹³C | 0 - 220 | Carbon skeleton, functional groups |

| ¹⁹F | -50 to -250 | Presence and environment of fluorine atoms |

This table provides general ranges and information for educational purposes and does not represent specific data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule. pitt.eduescholarship.org The principle of IR spectroscopy lies in the absorption of infrared radiation by molecular vibrations, with different bonds vibrating at characteristic frequencies. specac.comkcl.ac.ukvscht.cz

A typical IR spectrum plots transmittance or absorbance against wavenumber (cm⁻¹). mdpi.com The spectrum is generally divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹). specac.comlibretexts.org The fingerprint region is unique to each molecule, providing a molecular "fingerprint". specac.comlibretexts.org

For a molecule like this compound, which is related to other thapsigargins, characteristic IR absorption bands would be expected for functional groups such as esters (C=O stretch), alcohols (O-H stretch), and carbon-carbon double bonds (C=C stretch). libretexts.org For instance, a strong, sharp peak around 1715 cm⁻¹ is characteristic of a carbonyl group (C=O), while a broad peak in the 3200–3550 cm⁻¹ region indicates the presence of an O-H group. specac.comlibretexts.org

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O-H (alcohol) | 3200 - 3550 | Strong, Broad |

| C=O (ester) | ~1750 - 1735 | Strong, Sharp |

| C=C (alkene) | 1680 - 1640 | Variable, Sharp |

| C-O (ester) | 1300 - 1000 | Strong, Sharp |

| C-H (alkane) | 3000 - 2850 | Strong, Sharp |

This table provides general absorption ranges and does not represent specific data for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining structural information through fragmentation analysis. wikipedia.org In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). uni-saarland.de

The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which aids in determining the elemental composition.

Fragmentation patterns, which result from the breakdown of the molecular ion into smaller charged fragments, offer valuable clues about the molecule's structure. wikipedia.orglibretexts.org The analysis of these fragments can help to identify structural motifs and the connectivity of different parts of the molecule. lcms.cz For instance, the loss of specific neutral molecules, such as water or carbon dioxide, can indicate the presence of corresponding functional groups. nih.gov Techniques like tandem mass spectrometry (MS/MS) can further elucidate fragmentation pathways, providing more detailed structural insights. lcms.cznih.gov

Advanced Chromatographic and Purity Assessment Methods

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and the purity assessment of this compound. openaccessjournals.comwikipedia.orgadvancechemjournal.com HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. openaccessjournals.comwikipedia.org

For purity analysis, a sample of this compound is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the compound and any impurities. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks. frontiersin.org

HPLC is also a powerful tool for the quantification of this compound. openaccessjournals.comcore.ac.uk By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined. researchgate.net Different types of detectors, such as UV-Vis or mass spectrometers (LC-MS), can be used depending on the analytical requirements. openaccessjournals.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org This technique is particularly useful for the analysis of volatile and semi-volatile compounds. scioninstruments.comchromatographytoday.com

While this compound itself is not sufficiently volatile for direct GC-MS analysis, the technique can be applied to analyze volatile derivatives of the compound or to identify smaller, volatile molecules that may be present in extracts containing this compound. nih.govnih.gov Derivatization is a chemical process that converts non-volatile compounds into more volatile forms suitable for GC-MS analysis. scioninstruments.com For example, hydroxyl groups can be converted to silyl (B83357) ethers to increase volatility.

The gas chromatograph separates the components of the derivatized sample, and the mass spectrometer provides identification based on the mass spectrum of each component. wikipedia.orgjfda-online.com This can be useful for metabolic studies or for analyzing the byproducts of chemical reactions involving this compound. notulaebotanicae.rotesisenred.netresearchgate.net

Future Directions in Thapsivillosin F Research

Continued Exploration of Novel Synthetic Routes and Methodologies

The total synthesis of Thapsivillosin F and its analogues remains a significant focus of chemical research due to their complex, highly oxygenated structures and limited natural availability. rsc.orgwalisongo.ac.id While successful total syntheses have been reported, future efforts will likely concentrate on developing more efficient, scalable, and economically viable routes to facilitate broader biological investigation.

Initial synthetic strategies often started from other natural products. For instance, one approach accomplished the synthesis of this compound from nortrilobolide (B1253999). rsc.org This process involved the cleavage of a butanoyl ester on nortrilobolide, followed by acylation with senecioic anhydride (B1165640). rsc.org Another divergent synthesis utilized an intermediate, compound 134 , derived from (S)-carvone, which also served as a branching point for producing nortrilobolide. rsc.orgacs.org

Table 1: Summary of Selected Synthetic Approaches for this compound and Related Guaianolides

| Starting Material | Key Strategy / Reactions | Number of Steps | Overall Yield | Reference |

|---|---|---|---|---|

| Nortrilobolide | Ester cleavage and acylation | 2 from Nortrilobolide | Not specified | rsc.org |

| (+)-dihydrocarvone | Two-phase approach (framework construction, then oxidation), Photorearrangement, Dihydroxylation | 11 or 14 | 0.137% or 0.637% | rsc.orgacs.org |

| (S)-carvone | Substrate-controlled synthesis | 36 (for Nortrilobolide) | Not specified | walisongo.ac.id |

| (R)-(−)-carvone | Pinacol coupling and in situ lactonization | Not specified | Not specified | google.com |

Further Elucidation of Biosynthetic Pathways (if applicable to new research)

This compound is a naturally occurring guaianolide sesquiterpenoid isolated from plants of the genus Thapsia, specifically Thapsia villosa. researchgate.netpsu.edu While its chemical synthesis has been a major research focus, the precise enzymatic steps that lead to its formation in nature—its biosynthetic pathway—are not yet fully elucidated.

Understanding the biosynthesis of this compound is a critical frontier. Such research would involve identifying the specific enzymes, such as terpene synthases and cytochrome P450s, responsible for constructing the guaianolide skeleton and tailoring it with specific ester groups. Elucidating this pathway could open doors to metabolic engineering and synthetic biology approaches for producing this compound or novel derivatives. By transferring the relevant genes into a host organism like yeast or E. coli, it may be possible to develop a sustainable and scalable biotechnological production platform, bypassing the complexities of chemical synthesis or reliance on plant extraction.

Development as Chemical Probes for Cellular Pathways

Chemical probes are small molecules used to perturb and study the function of specific proteins or pathways within a cellular context. nih.govucsf.edu The thapsigargin (B1683126) family of compounds, to which this compound belongs, are renowned for their utility as chemical probes, largely due to their potent and selective inhibition of the Sarco-Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. pnas.orgmdpi.com Thapsigargin itself is widely used as a tool to study the crucial role of Ca2+ signaling in cellular processes ranging from proliferation to apoptosis. pnas.orgmdpi.com

This compound, as a structural analogue of thapsigargin, holds significant promise for development as a distinct chemical probe. researchgate.net While it shares the core guaianolide skeleton, its unique esterification pattern may confer differences in potency, selectivity, or cell permeability compared to other members of the family. researchgate.net Future research should focus on characterizing the specific inhibitory profile of this compound against SERCA isoforms and other potential off-targets. Developing it as a probe would allow researchers to dissect Ca2+ signaling pathways with greater nuance, potentially revealing new biological functions or therapeutic vulnerabilities. pnas.org

Advanced Preclinical Research Methodologies for Mechanistic Study

To fully understand the biological mechanism of this compound, future research must move beyond traditional two-dimensional (2D) cell cultures and embrace more physiologically relevant model systems.

Organoids and other three-dimensional (3D) cell culture models represent a significant advancement over traditional 2D cell monolayers. novusbio.comsigmaaldrich.com These models, which can be derived from primary tissues or stem cells, self-organize into structures that better mimic the complex architecture and cell-cell interactions of native organs. sigmaaldrich.combiocompare.com This improved physiological relevance leads to better predictions of a compound's efficacy and toxicity. biocompare.com

The application of this compound to organoid models—such as tumor, intestinal, or gastric organoids—would provide invaluable insights into its mechanism of action in a tissue-like context. rndsystems.com For example, patient-derived tumor organoids could be used to study how this compound affects tumor growth, invasion, and resistance, offering a platform for personalized medicine research. mdpi.com These 3D systems are particularly well-suited for mechanistic studies where in vivo-like responses are critical. biocompare.com

Humanized animal models, typically mice, are genetically engineered to express human genes, cells, or tissues. biocytogen.comyale.edu These models bridge the gap between standard animal studies and human clinical trials by allowing for the investigation of a compound's effect on human-specific pathways in a complex, living system. embopress.orgnih.gov

The use of humanized mice in this compound research would be a powerful tool for in vivo pathway analysis. For example, mice expressing human SERCA pumps could validate the target engagement and downstream effects of this compound on the human protein. Similarly, models reconstituted with a human immune system could be used to study the compound's immunomodulatory effects. yale.edu Such studies are crucial for translational research, helping to predict how the compound will behave in humans and identifying the most suitable animal models for further preclinical development. embopress.org

In silico modeling, which uses computer simulations to analyze biological systems, is revolutionizing drug discovery and development. numberanalytics.com These computational approaches can predict drug-target interactions, optimize molecular structures, and simulate the effects of a compound on complex biological pathways. numberanalytics.comreaganudall.org

Integrating computational chemistry with this compound research can accelerate progress significantly. In silico docking studies, for instance, have already been applied to the thapsivillosin family to simulate interactions with target proteins. researchgate.net Future work could employ more advanced techniques like molecular dynamics simulations to model the binding of this compound to the SERCA pump in atomic detail, revealing the structural basis for its activity. nih.gov Furthermore, quantitative systems toxicology and physiologically-based pharmacokinetic (PBPK) modeling could be used to predict the compound's distribution and effects in the body, helping to guide the design of in vivo experiments and de-risk development. reaganudall.org This integration of computational and experimental data creates a powerful feedback loop for refining hypotheses and enhancing the predictive accuracy of preclinical research. numberanalytics.com

Q & A

Q. What analytical techniques are most effective for identifying and characterizing Thapsivillosin F in plant extracts?

- Methodological Answer : Use Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for high-resolution separation and identification. Compare mass spectra with published data (e.g., m/z values and fragmentation patterns) . Thin-layer chromatography (TLC) with specific staining reagents (e.g., vanillin-sulfuric acid) can preliminarily detect sesquiterpene lactones like this compound. Structural confirmation requires nuclear magnetic resonance (NMR), focusing on characteristic signals for α,β-unsaturated lactone moieties and ester substituents .

Q. How is this compound biosynthetically related to other sesquiterpene lactones in Thapsia species?

- Methodological Answer : Conduct comparative phytochemical profiling of Thapsia villosa and related species using metabolomics approaches (e.g., LC-MS/MS). Analyze shared intermediates (e.g., trilobolide derivatives) and enzymatic pathways (e.g., cytochrome P450-mediated oxidations). Structural similarities (e.g., R1/R2 substituents in this compound vs. trilobolide) suggest conserved biosynthetic routes .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT on cancer cell lines) due to its structural similarity to thapsigargin, a known SERCA inhibitor. Include controls for nonspecific toxicity (e.g., primary cell lines). For mechanistic studies, use calcium flux assays to assess endoplasmic reticulum stress induction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in compound purity or assay conditions. Validate purity via HPLC (>95%) and standardize assay protocols (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., gene expression profiling for ER stress markers) to confirm bioactivity. Cross-reference findings with structurally analogous compounds (e.g., thapsigargin) to identify structure-activity relationships (SARs) .

Q. What experimental designs optimize the isolation yield of this compound from Thapsia villosa?

- Methodological Answer : Employ a combination of solvent extraction (e.g., dichloromethane:methanol gradients) and column chromatography (silica gel, Sephadex LH-20). Monitor fractions via TLC and UPLC-MS. Optimize plant material collection timing (seasonal variation impacts metabolite levels) and use temporary immersion bioreactor systems to enhance biomass production .

Q. How can computational methods enhance the study of this compound’s molecular targets?

- Methodological Answer : Perform molecular docking studies with SERCA proteins using tools like AutoDock Vina. Validate predictions with mutagenesis (e.g., alanine scanning of SERCA’s binding pocket). Combine with molecular dynamics simulations to assess binding stability. Cross-validate with experimental data (e.g., calcium ATPase activity assays) .

Q. What strategies address challenges in synthesizing this compound derivatives for SAR studies?

- Methodological Answer : Focus on semi-synthesis from natural precursors (e.g., trilobolide). Protect reactive hydroxyl groups during esterification or oxidation steps. Use regioselective catalysts (e.g., TEMPO-mediated oxidations) to modify the lactone ring. Characterize derivatives via high-field NMR (≥600 MHz) and X-ray crystallography .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze dose-response data for this compound?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and perform outlier tests (e.g., Grubbs’ test). For reproducibility, include raw data in supplementary materials and document instrument parameters (e.g., UPLC column temperature, MS ionization mode) .

Q. What criteria validate the structural elucidation of this compound in new studies?

- Methodological Answer : Require concordance between NMR (1H, 13C, DEPT, HSQC, HMBC) and HR-MS data. Compare optical rotation with literature values to confirm stereochemistry. Publish crystallographic data (CCDC deposition) for novel derivatives. Cross-check spectral assignments using databases (e.g., PubChem, Reaxys) .

Q. How can researchers ensure reproducibility in plant-based studies of this compound?

- Methodological Answer : Standardize plant voucher specimen deposition (herbarium accession numbers) and solvent extraction protocols. Report geographic origin and harvest dates of plant material. Use internal standards (e.g., deuterated analogs) for quantitative MS. Adhere to MIAMI guidelines for metabolite identification .

Comparative and Translational Research

Q. What methodologies differentiate this compound’s mechanism from thapsigargin?

Q. How do researchers design studies to explore this compound’s potential in combination therapies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products